

# A Comprehensive Technical Guide to 4-(1H-pyrrol-1-yl)benzonitrile

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## Compound of Interest

Compound Name: 4-(1H-Pyrrol-1-yl)benzonitrile

Cat. No.: B1347607

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **4-(1H-pyrrol-1-yl)benzonitrile**, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates essential information regarding its chemical identity, synthesis, spectroscopic characterization, reactivity, and emerging applications, offering a valuable resource for professionals in drug discovery and chemical research.

## Core Compound Identification

Chemical Identity and Molecular Structure

**4-(1H-pyrrol-1-yl)benzonitrile** is an aromatic organic compound featuring a pyrrole ring N-substituted with a 4-cyanophenyl group. The nitrile functionality and the pyrrole moiety are key structural features that impart its unique electronic and chemical properties.

Identifier	Value	Source
CAS Number	23351-07-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	168.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
IUPAC Name	4-(1H-pyrrol-1-yl)benzonitrile	<a href="#">[1]</a> <a href="#">[3]</a>
Synonyms	N-(4-Cyanophenyl)pyrrole, 1-(4-Cyanophenyl)pyrrole	<a href="#">[3]</a>

### Physicochemical Properties

A summary of the key physicochemical properties of **4-(1H-pyrrol-1-yl)benzonitrile** is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property	Value	Source
Melting Point	96-98 °C	<a href="#">[3]</a>
Boiling Point (Predicted)	312.8 ± 25.0 °C	<a href="#">[3]</a>
Density (Predicted)	1.05 ± 0.1 g/cm <sup>3</sup> (at 20°C)	<a href="#">[3]</a>
pKa (Predicted)	-6.00 ± 0.70	<a href="#">[3]</a>

## Synthesis and Purification

### Paal-Knorr Pyrrole Synthesis: A Reliable Synthetic Route

The most common and efficient method for the synthesis of **4-(1H-pyrrol-1-yl)benzonitrile** is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In this specific case, 4-aminobenzonitrile serves as the primary amine, and 2,5-dimethoxytetrahydrofuran is a convenient precursor to the required 1,4-dicarbonyl compound.

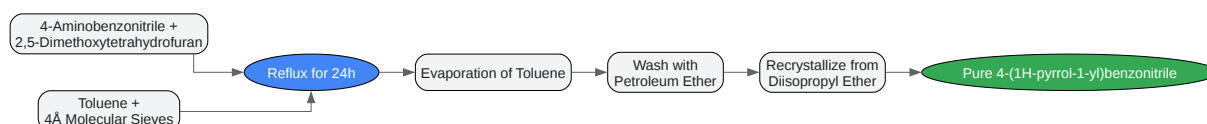
Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of **4-(1H-pyrrol-1-yl)benzonitrile** is as follows<sup>[1]</sup>:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzonitrile (0.42 mol), 2,5-dimethoxytetrahydrofuran (0.42 mol), and 4Å molecular sieves (184 g) in toluene (560 ml).
- **Reflux:** Heat the reaction mixture to reflux and maintain for 24 hours. The molecular sieves act as a dehydrating agent, driving the reaction towards the product by removing the water formed during the condensation.
- **Work-up:** After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure.
- **Purification:** The resulting residue is washed with petroleum ether to remove non-polar impurities.
- **Recrystallization:** The crude product is then recrystallized from diisopropyl ether to yield the pure **4-(1H-pyrrol-1-yl)benzonitrile**.

This protocol typically yields the desired product in approximately 60% yield with a melting point of 104-106 °C<sup>[1]</sup>.

Synthesis Workflow Diagram:



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Caption: Workflow for the synthesis of **4-(1H-pyrrol-1-yl)benzonitrile**.

## Spectroscopic Characterization

The structural elucidation of **4-(1H-pyrrol-1-yl)benzonitrile** is confirmed through various spectroscopic techniques. Representative data is available through public databases such as PubChem and SpectraBase.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on both the pyrrole and benzonitrile rings. The protons on the pyrrole ring typically appear as two distinct multiplets, while the protons on the benzonitrile ring will show a typical AA'BB' splitting pattern.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct peaks for the eleven carbon atoms in the molecule, including the quaternary carbon of the nitrile group.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration, typically observed in the range of  $2220\text{--}2240\text{ cm}^{-1}$ . Other significant peaks will correspond to C-H and C=C stretching vibrations of the aromatic rings.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound ( $m/z = 168.07$ ). Fragmentation patterns can provide further structural information.

Spectroscopic data for **4-(1H-pyrrol-1-yl)benzonitrile** can be found on platforms like SpectraBase, which provides access to NMR, FTIR, and MS (GC) spectra[2].

## Reactivity and Mechanistic Insights

The reactivity of **4-(1H-pyrrol-1-yl)benzonitrile** is governed by the electronic properties of both the pyrrole and benzonitrile moieties.

- Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the electron-withdrawing nature of the N-cyanophenyl substituent will deactivate the ring towards electrophiles compared to unsubstituted pyrrole.

- **Benzonitrile Ring:** The nitrile group is a meta-directing deactivator for electrophilic aromatic substitution on the benzonitrile ring. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions, although such reactions are generally less common.
- **Nitrile Group:** The nitrile group can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine, providing a handle for further functionalization.

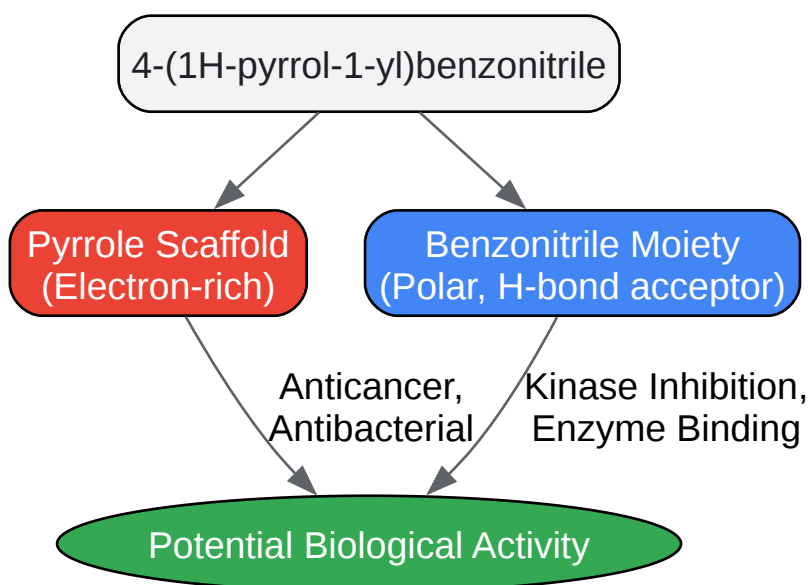
## Applications in Drug Development and Materials Science

While specific applications of **4-(1H-pyrrol-1-yl)benzonitrile** are still emerging, its structural motifs are prevalent in a wide range of biologically active molecules and functional materials.

Role in Medicinal Chemistry:

- **Pyrrole Scaffolds:** The pyrrole nucleus is a key component in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[6].
- **Benzonitrile Derivatives:** The benzonitrile moiety is found in a variety of pharmaceuticals. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a molecule to its biological target[7][8]. For instance, benzonitrile derivatives have been explored as kinase inhibitors and antibacterial agents[7].
- **Potential as a Building Block:** The bifunctional nature of **4-(1H-pyrrol-1-yl)benzonitrile**, with its reactive pyrrole ring and versatile nitrile group, makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide have been investigated as dual inhibitors of enoyl ACP reductase and DHFR enzymes for antibacterial applications[9].

Logical Relationship Diagram for Potential Applications:



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Caption: Potential applications derived from the core structural features.

## Safety and Handling

Based on available safety data, **4-(1H-pyrrol-1-yl)benzonitrile** is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled[3].

Precautionary Measures:

- Always handle this compound in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**4-(1H-pyrrol-1-yl)benzonitrile** is a valuable chemical entity with well-defined properties and a straightforward synthetic route. Its unique combination of a pyrrole ring and a benzonitrile group provides a versatile platform for the development of novel therapeutic agents and

advanced materials. This guide serves as a foundational resource for researchers looking to explore the potential of this promising compound in their scientific endeavors.

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